molecular formula C18H17N3O4S B2516291 3,5-dimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886912-46-5

3,5-dimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2516291
CAS No.: 886912-46-5
M. Wt: 371.41
InChI Key: ROPGAIXXTIKKCN-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the methylsulfanyl group: This step involves the substitution of a suitable leaving group with a methylsulfanyl group, often using thiol reagents.

    Attachment of the benzamide moiety: The final step involves coupling the oxadiazole intermediate with a benzoyl chloride derivative in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3,5-dimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the methylsulfanyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-2-yl}benzamide
  • 3,5-dimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}benzamide

Uniqueness

3,5-dimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is unique due to the specific arrangement of its functional groups and the presence of the oxadiazole ring

Biological Activity

3,5-Dimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C17H18N4O3S\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure features a benzamide core with methoxy groups and an oxadiazole moiety, which are known to enhance biological activity.

Anticancer Properties

Several studies have evaluated the anticancer potential of compounds similar to this compound. For instance:

  • Case Study 1 : A derivative of oxadiazole demonstrated significant cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The IC50 values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : Molecular dynamics simulations indicated that these compounds interact with proteins primarily through hydrophobic contacts, which is crucial for their anticancer activity. Substituents on the phenyl ring were found to influence potency significantly .

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit antimicrobial properties:

  • Study Findings : Compounds with similar structures displayed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was essential for enhancing antibacterial activity .

Anti-inflammatory Effects

Inflammation-related pathways have also been targeted by compounds related to this compound:

  • Experimental Evidence : Some derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. These findings suggest potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzamide derivatives:

Substituent Effect on Activity
Methoxy groupsEnhance lipophilicity and bioavailability
Methylsulfanyl groupImproves interaction with biological targets
Oxadiazole moietyContributes to anticancer and antimicrobial properties

Properties

IUPAC Name

3,5-dimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-13-7-12(8-14(10-13)24-2)16(22)19-18-21-20-17(25-18)11-5-4-6-15(9-11)26-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPGAIXXTIKKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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